

Spectroscopic Profile of 6-Amino-2-thiouracil: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Amino-2-thiouracil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Amino-2-thiouracil**, a molecule of significant interest in medicinal chemistry and drug development. The following sections present key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for **6-Amino-2-thiouracil** is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol .^[1] The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Data

The ¹H NMR spectrum of **6-Amino-2-thiouracil** typically exhibits signals corresponding to the protons in the molecule. Due to its limited solubility in common deuterated solvents, a suitable solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often used.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.9	Singlet	1H	C ₅ -H
~6.7	Broad Singlet	2H	-NH ₂
~11.1	Broad Singlet	1H	N ₁ -H
~11.5	Broad Singlet	1H	N ₃ -H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~85	C ₅
~155	C ₆
~162	C ₄
~175	C ₂

Note: The ¹³C NMR data is based on spectra available in public databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **6-Amino-2-thiouracil** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
~3100	Medium	C-H stretching (aromatic-like)
~1650	Strong	C=O stretching (amide)
~1600	Medium	N-H bending (amine)
~1550	Medium	C=C stretching
~1200	Medium	C=S stretching

Note: The IR data is a compilation of typical values for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-Amino-2-thiouracil**, electron ionization (EI) is a common method.

m/z	Relative Intensity (%)	Assignment
143	100	[M] ⁺ (Molecular Ion)
126	~30	[M-NH ₃] ⁺
98	~20	[M-HNCO] ⁺
85	~40	[M-H ₂ NCS] ⁺
68	~50	[C ₃ H ₂ N ₂] ⁺
43	~60	[HNCO] ⁺

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh 5-10 mg of **6-Amino-2-thiouracil** for ¹H NMR or 20-50 mg for ¹³C NMR.
[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[\[5\]](#)[\[6\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[\[6\]](#)
 - If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[\[5\]](#)[\[8\]](#)
 - Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[9\]](#)
 - Shim the magnetic field to achieve homogeneity and optimal resolution.[\[9\]](#)
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).[\[9\]](#)
 - For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[\[10\]](#)
 - Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[\[11\]](#)
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).[11]
- Phase the resulting spectrum and perform baseline correction.[11]
- Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[11]
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

ATR-FTIR Spectroscopy Protocol

- Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]
- Place a small amount of the solid **6-Amino-2-thiouracil** sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]

- Instrument Setup and Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[13]
- Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.[13]
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Set the number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

- Data Processing:

- The instrument software will automatically perform the background subtraction.
- The resulting spectrum will be displayed in terms of transmittance or absorbance.
- Identify and label the major absorption peaks.

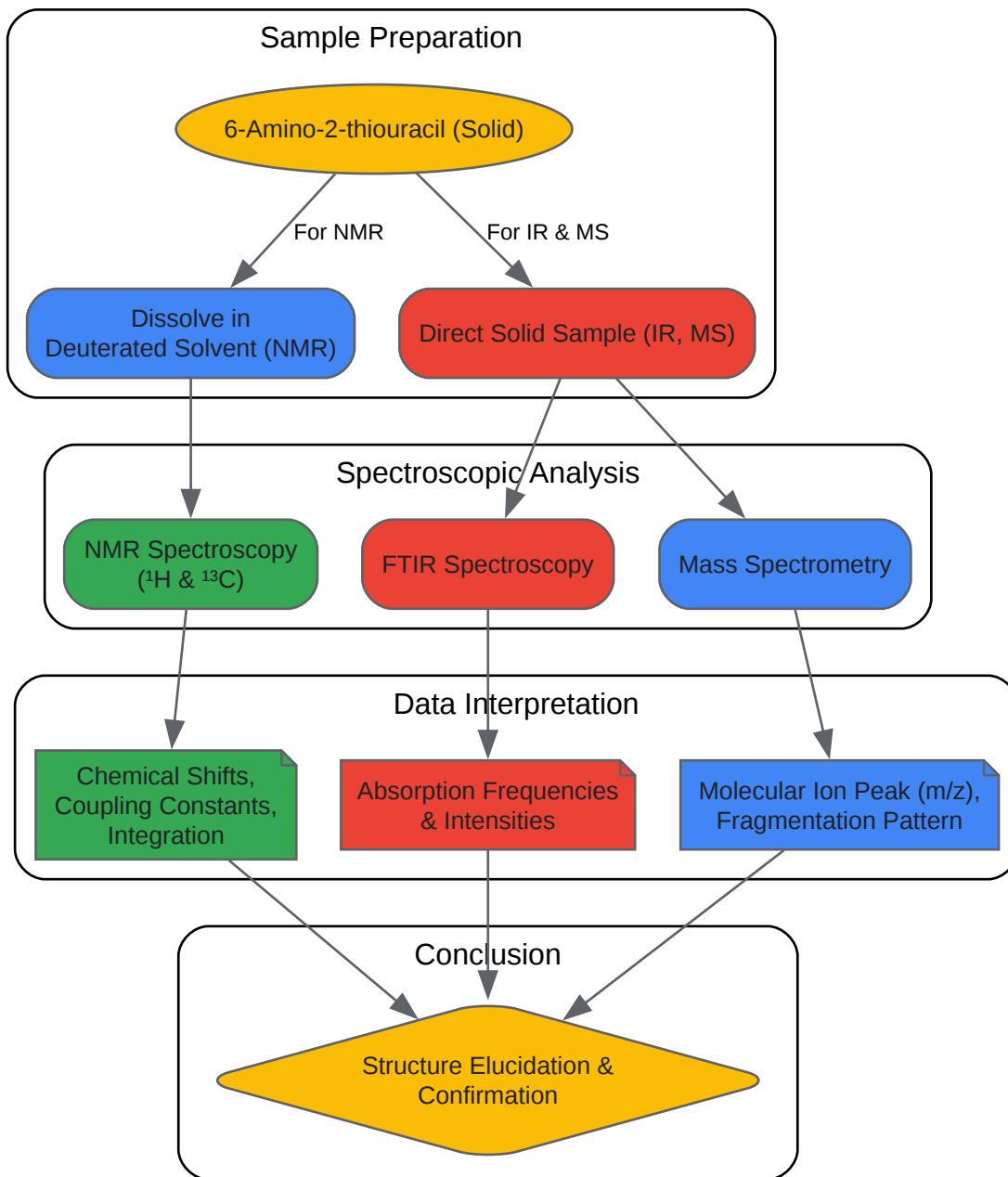
Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction:
 - For a solid sample like **6-Amino-2-thiouracil**, a direct insertion probe is typically used.
 - Place a small amount of the sample (typically less than a microgram) into a capillary tube or onto the probe tip.[14]
 - Insert the probe into the mass spectrometer's ion source through a vacuum lock.
- Instrument Setup and Data Acquisition:
 - The sample is vaporized by heating the probe.
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16]
 - This causes ionization and fragmentation of the molecules.
 - The resulting positive ions are accelerated and focused into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - Scan the desired m/z range to obtain the mass spectrum.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ($[M]^+$) and the major fragment ions.
 - Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Amino-2-thiouracil**.

Spectroscopic Analysis Workflow for 6-Amino-2-thiouracil

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Caption: General workflow for the spectroscopic analysis of **6-Amino-2-thiouracil**.

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